An In-depth Technical Guide to 2-Benzylcyclopentanone: Chemical Properties and Structure
An In-depth Technical Guide to 2-Benzylcyclopentanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthesis of 2-benzylcyclopentanone. The information is intended for researchers, scientists, and professionals in the field of drug development who may be interested in this compound as a key intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) loxoprofen.[1]
Core Chemical and Physical Properties
2-Benzylcyclopentanone is a cyclic ketone with a benzyl substituent at the alpha position to the carbonyl group. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O | [2][3] |
| Molecular Weight | 174.24 g/mol | [2][3] |
| IUPAC Name | 2-benzylcyclopentan-1-one | [2] |
| CAS Number | 2867-63-2 | [2][3] |
| SMILES | C1CC(C(=O)C1)CC2=CC=CC=C2 | [2] |
| Density | 1.038 g/cm³ | [3] |
| Boiling Point | 265.23 °C (rough estimate) | [3] |
| Flash Point | 118.7 °C | [3] |
| Vapor Pressure | 0.00285 mmHg at 25 °C | [3] |
| Refractive Index | 1.553 | [3] |
| LogP | 2.59830 | [3] |
| Storage Temperature | 2-8 °C | [4] |
Chemical Structure and Identification
The structure of 2-benzylcyclopentanone consists of a five-membered cyclopentanone ring substituted with a benzyl group at the C2 position.
Diagram: Chemical Structure of 2-Benzylcyclopentanone
A 2D representation of the 2-benzylcyclopentanone molecule.
Experimental Protocols
Synthesis of 2-Benzylcyclopentanone
A documented method for the synthesis of 2-benzylcyclopentanone involves a three-step process starting from benzene and adipic anhydride.[1]
Step 1: Synthesis of 5-Benzoylpentanoic Acid Ester
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Benzene and adipic anhydride undergo a Friedel-Crafts acylation followed by an esterification reaction in a one-pot synthesis to produce 5-benzoylpentanoic acid ester.
Step 2: Synthesis of 2-Benzoylcyclopentanone
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The 5-benzoylpentanoic acid ester is then subjected to an acyloin ester condensation and cyclization to yield 2-benzoylcyclopentanone.
Step 3: Selective Hydrogenation to 2-Benzylcyclopentanone
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The 2-benzoylcyclopentanone, a suitable catalyst, and a solvent are placed in a pressure autoclave.
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Phosphoric acid is added to adjust the pH to a range of 1-5.
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The reaction proceeds under a hydrogen pressure of 0.1-2 MPa at a temperature of 20-150 °C for 3 hours.
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After cooling to approximately 30 °C, the catalyst is removed by filtration.
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The solvent (e.g., isopropanol) is recovered under normal pressure up to 100 °C.
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The remaining residue is distilled under high vacuum (50 Pa), collecting the fraction at 145-155 °C to obtain the final product, 2-benzylcyclopentanone, as an off-white solid.[1]
Diagram: Synthesis Workflow for 2-Benzylcyclopentanone
A flowchart illustrating the synthesis of 2-benzylcyclopentanone.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.0-7.5 ppm), the benzylic protons (a doublet of doublets or a multiplet adjacent to the chiral center), and the aliphatic protons of the cyclopentanone ring. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon (typically downfield, >200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclopentanone ring and the benzylic carbon.[2]
Infrared (IR) Spectroscopy:
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The IR spectrum of 2-benzylcyclopentanone is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of a saturated five-membered ring ketone, typically around 1745 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS):
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Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of 2-benzylcyclopentanone (m/z = 174.24).[2] Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments of the cyclopentanone ring.
Biological Relevance and Applications
2-Benzylcyclopentanone serves as a crucial intermediate in the synthesis of various organic compounds.[5] Its most notable application in the pharmaceutical industry is as a precursor for the synthesis of loxoprofen, a non-steroidal anti-inflammatory drug.[1] The cyclopentanone moiety is a common structural motif in a variety of biologically active molecules, and derivatives of similar compounds, such as 2-benzylidenecyclopentanone, have been investigated for their potential antitumor activities.[6]
Diagram: Role of 2-Benzylcyclopentanone in Loxoprofen Synthesis
The logical relationship of 2-benzylcyclopentanone as a key starting material for the synthesis of Loxoprofen.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-benzylcyclopentanone is classified as harmful if swallowed and causes serious eye irritation.[2] It may also be harmful in contact with skin, cause skin irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[4]
References
- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]
- 2. 2-Benzylcyclopentanone | C12H14O | CID 4647132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 2-(Benzyloxy)cyclopentanone [smolecule.com]
- 6. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

